molecular formula C18H16N4O3 B3730818 Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B3730818
M. Wt: 336.3 g/mol
InChI Key: CLBDJABORQEHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a pyridin-3-yl group at position 4 and an ethoxycarbonyl group at position 3. The 2-oxo moiety introduces a ketone functional group, influencing both electronic and steric properties. Structural elucidation of such compounds typically employs X-ray crystallography, supported by software like SHELX for refinement and ORTEP for graphical representation .

Properties

IUPAC Name

ethyl 2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(11-6-5-9-19-10-11)22-13-8-4-3-7-12(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBDJABORQEHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridine derivative with a benzimidazole precursor, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrimido[1,2-a]benzimidazole scaffold accommodates diverse substituents, which significantly alter molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2-oxo, 4-pyridin-3-yl C₁₉H₁₆N₄O₃ 372.36 Not explicitly reported; inferred structural features.
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo analog 4-(4-hydroxy-3-methoxyphenyl), 2-oxo C₂₁H₁₉N₃O₅ 409.39 Polar substituents enhance hydrogen-bonding potential.
Ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydro analog 2-methyl, 4-pyridin-4-yl C₂₀H₁₇N₃O₂ 343.37 Methyl group increases steric bulk; pyridin-4-yl alters electronic distribution.
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl) analog 4-(4-nitrophenyl), 2-CF₃ C₂₁H₁₄F₃N₃O₄ 453.35 Nitro and trifluoromethyl groups are electron-withdrawing, reducing pKa (~5.0 predicted). Crystal packing stabilized by C–H···N/O and π–π interactions.
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl) analog 2-methyl, 4-(2,3,4-trimethoxyphenyl) C₂₃H₂₅N₃O₅ 423.46 Trimethoxyphenyl enhances lipophilicity; predicted pKa = 5.00 ± 0.60; boiling point = 544.5 ± 60.0 °C.

Crystallographic and Conformational Differences

  • Planarity of Fused Rings :

    • The title compound in (imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine) exhibits near-coplanarity (max deviation: 0.057 Å) , while the 4-nitrophenyl analog in shows a planar fused ring (max deviation: 0.126 Å) .
    • Dihedral angles between substituents and the core vary significantly. For example, the phenyl ring in forms a 54.23° dihedral angle with the core , impacting π–π stacking efficiency.
  • Intermolecular Interactions: Electron-withdrawing groups (e.g., nitro in ) promote C–H···O/N hydrogen bonds and π–π stacking, enhancing crystalline stability. Bulky substituents like trimethoxyphenyl may reduce packing efficiency but increase solubility in non-polar solvents.

Predicted and Experimental Properties

  • pKa and Solubility :

    • The trifluoromethyl and nitro groups in lower pKa (predicted ~5.0), favoring ionization in physiological conditions.
    • Trimethoxyphenyl in increases molar mass (423.46 g/mol) and lipophilicity, aligning with a predicted density of 1.29 g/cm³ .
  • Thermal Stability :

    • Higher boiling points in analogs with methoxy groups (e.g., 544.5 °C in ) correlate with increased molecular weight and intermolecular forces.

Biological Activity

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring fused with a benzimidazole moiety. Its chemical formula is C15H14N4O3C_{15}H_{14}N_4O_3, and it possesses both carbonyl and ester functional groups which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives exhibit significant anticancer properties. For instance:

  • Aurora-A Kinase Inhibition : Research has shown that fused pyrimidine derivatives can act as potent inhibitors of Aurora-A kinase, an important target in cancer therapy. These compounds disrupt cell cycle progression and promote apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have reported:

  • Broad-Spectrum Activity : Ethyl 2-oxo-4-pyridin-3-yl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to their ability to interfere with bacterial cell wall synthesis .

The biological activity of ethyl 2-oxo-4-pyridin-3-yl derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis and cellular metabolism, similar to other pyrimidine analogs.
  • Cell Cycle Disruption : By inhibiting Aurora-A kinase, these compounds can halt the cell cycle in cancer cells, leading to increased apoptosis .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrimidine derivatives on breast cancer cell lines. The results indicated that the ethyl 2-oxo derivative significantly reduced cell viability in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that were comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate?

Synthesis typically involves multi-step pathways starting with precursors like 2-aminobenzimidazole and pyridine-3-carbaldehyde derivatives. Key steps include cyclocondensation to form the fused pyrimido-benzimidazole core and esterification to introduce the ethyl carboxylate group. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical. For example, microwave-assisted synthesis (used in related compounds) can enhance reaction efficiency and yield by reducing side reactions . Solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to stabilize intermediates. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structure of this compound validated post-synthesis?

Structural validation employs a combination of spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., diastereotopic hydrogens in the tetrahydropyrimidine ring) and confirms substituent positions .
  • X-ray crystallography : Resolves the 3D arrangement, including bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for six-membered rings) .
  • HRMS : Validates molecular weight and fragmentation patterns .
    Software like SHELXL refines crystallographic data, addressing challenges like disorder or twinning .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for pyridinyl/benzimidazole) and ethyl carboxylate signals (δ 1.2–4.3 ppm) .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (if present) .
  • UV-Vis : Assesses π→π* transitions in conjugated systems (e.g., λmax ~270–300 nm) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound’s structure, and how are they addressed?

Challenges include:

  • Disordered solvent molecules : Masked via SQUEEZE in PLATON or excluded from refinement .
  • Twinning : Resolved using SHELXL’s TWIN/BASF commands to partition overlapping reflections .
  • Non-coplanar substituents : Dihedral angles (e.g., pyridinyl vs. benzimidazole planes) are refined using restraints to prevent overparameterization .
    ORTEP-3 visualizes thermal ellipsoids to validate anisotropic displacement parameters .

Q. How do substituents like the pyridin-3-yl group influence the compound’s pharmacological activity?

The pyridin-3-yl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) compared to unsubstituted analogs .
  • Receptor interactions : Forms π-π stacking with aromatic residues (e.g., tyrosine in kinase pockets) and hydrogen bonds via the pyridine nitrogen .
    Biological assays (e.g., kinase inhibition) reveal IC₅₀ values in the µM range, with selectivity influenced by substituent orientation .

Q. How can computational methods assist in analyzing the compound’s reactivity or interaction mechanisms?

  • DFT calculations : Predict tautomeric preferences (e.g., keto-enol equilibrium in the 2-oxo group) and frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) .
  • Molecular docking : Simulates binding poses in targets like VEGFR2 or TIE-2, identifying key residues (e.g., Asp1046 in VEGFR2) for mutagenesis studies .
  • MD simulations : Evaluates conformational stability in aqueous vs. lipid environments .

Q. How to resolve contradictions in biological activity data between similar derivatives?

  • Structural analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on phenyl rings alter electron density and binding affinity) .
  • Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., CYP450 inhibition) to explain discrepancies in in vivo vs. in vitro activity .

Q. What are the common synthetic intermediates for this compound?

  • 2-Aminobenzimidazole : Forms the fused benzimidazole core via cyclocondensation with β-diketones or esters .
  • Ethyl 3-oxobutanoate derivatives : Provides the tetrahydropyrimidine ring after nucleophilic attack and cyclization .
  • Pyridin-3-yl aldehyde : Introduces the 4-pyridinyl substituent via Knoevenagel or Mannich reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 2
Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.